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Compound of Interest

Compound Name: Lucidioline

Cat. No.: B11751281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of the Lycopodium alkaloid

(±)-luciduline. The presented methodology follows the 7-step synthesis developed by

Szychowski and MacLean, which offers a concise and efficient route to this natural product.

This protocol is intended for an audience with a professional background in synthetic organic

chemistry.

Introduction
Luciduline is a unique member of the Lycopodium alkaloid family, characterized by its

distinctive tetracyclic ring system. Its intriguing structure and potential biological activity have

made it a compelling target for total synthesis. The following protocol details a well-established

route, commencing from 2-(2-cyanoethyl)-5-methylcyclohex-2-en-1-one, and proceeding

through key transformations including a reductive cyclization and an intramolecular Mannich

reaction to furnish the target molecule.

Data Presentation
The following table summarizes the key quantitative data for each step of the (±)-luciduline

synthesis.
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Step
Starting
Material

Product
Reagents and
Conditions

Yield (%)

1

2-(2-

Cyanoethyl)-5-

methyl-1,3-

cyclohexanedion

e

2-(2-

Cyanoethyl)-3-

chloro-5-

methylcyclohex-

2-en-1-one

Oxalyl chloride,

Benzene, Reflux
77

2

2-(2-

Cyanoethyl)-3-

chloro-5-

methylcyclohex-

2-en-1-one

2-(2-

Cyanoethyl)-5-

methylcyclohex-

2-en-1-one

Zn dust, Acetic

acid
77

3

2-(2-

Cyanoethyl)-5-

methylcyclohex-

2-en-1-one

7-Methyl-4,6,7,8-

tetrahydro-2(3H)-

quinolone

PtO₂, H₂,

Ethanol
-

4

7-Methyl-4,6,7,8-

tetrahydro-2(3H)-

quinolone

7-

Methyloctahydro-

2(1H)-quinolone

PtO₂, H₂,

Ethanol
88 (from step 3)

5

7-

Methyloctahydro-

2(1H)-quinolone

Ethyl (7-

methyloctahydro-

2-oxo-quinolin-5-

ylidene)acetate

N-

isopropylcyclohe

xylamine, n-BuLi,

Ethyl

trimethylsilylacet

ate

47

6

Ethyl (7-

methyloctahydro-

2-oxo-quinolin-5-

ylidene)acetate

Ethyl (7-

methyloctahydro-

2-oxo-quinolin-5-

yl)acetate

PtO₂, H₂,

Ethanol
-

7

Ethyl (7-

methyloctahydro-

2-oxo-quinolin-5-

yl)acetate

(±)-

Dihydroluciduline
LiAlH₄, THF 80 (from step 6)
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8
(±)-

Dihydroluciduline
(±)-Luciduline

Jones' reagent

(CrO₃, H₂SO₄,

Acetone)

-

Experimental Protocols
Step 1: Synthesis of 2-(2-Cyanoethyl)-3-chloro-5-methylcyclohex-2-en-1-one[1]

To a solution of 2-(2-cyanoethyl)-5-methyl-1,3-cyclohexanedione (1.93 g, 10 mmol) in dry

benzene (50 mL), add oxalyl chloride (1.52 g, 12 mmol).

Reflux the mixture for 2 hours.

Remove the solvent and excess reagent under reduced pressure to yield the crude product.

The crude product can be used in the next step without further purification. A sample purified

by distillation gave a colorless liquid (1.63 g, 77%).

Step 2: Synthesis of 2-(2-Cyanoethyl)-5-methylcyclohex-2-en-1-one[1]

To a solution of the crude 2-(2-cyanoethyl)-3-chloro-5-methylcyclohex-2-en-1-one from the

previous step in glacial acetic acid (20 mL), add zinc dust (1.3 g, 20 mmol) portionwise with

stirring.

Stir the mixture at room temperature for 1 hour.

Filter the reaction mixture and dilute the filtrate with water.

Extract the aqueous solution with ether.

Wash the combined ether extracts with a saturated sodium bicarbonate solution and then

with water.

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

Distill the residue under reduced pressure to afford 2-(2-cyanoethyl)-5-methylcyclohex-2-en-

1-one as a colorless oil (1.36 g, 77% from the dione).
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Step 3 & 4: Synthesis of 7-Methyloctahydro-2(1H)-quinolone[1]

Dissolve 2-(2-cyanoethyl)-5-methylcyclohex-2-en-1-one (1.77 g, 10 mmol) in absolute

ethanol (50 mL).

Add Adams' catalyst (PtO₂, 100 mg) to the solution.

Hydrogenate the mixture at atmospheric pressure and room temperature until the theoretical

amount of hydrogen is absorbed.

Filter the catalyst and remove the solvent under reduced pressure.

The crude product, a mixture of 7-methyl-4,6,7,8-tetrahydro-2(3H)-quinolone and 7-

methyloctahydro-2(1H)-quinolone, is then redissolved in absolute ethanol (50 mL).

Add fresh Adams' catalyst (100 mg) and continue the hydrogenation until hydrogen uptake

ceases.

Filter the catalyst and evaporate the solvent to yield a crystalline solid.

Recrystallize the solid from ether to give 7-methyloctahydro-2(1H)-quinolone as a white solid

(1.47 g, 88%).

Step 5: Synthesis of Ethyl (7-methyloctahydro-2-oxo-quinolin-5-ylidene)acetate[1]

Under an argon atmosphere, cool a solution of N-isopropylcyclohexylamine (5.6 g, 40 mmol)

in THF to -60°C.

Add n-butyllithium (16 mL of a 2.42 M solution, 39 mmol) dropwise.

After 1 hour, add ethyl trimethylsilylacetate (6.4 g, 40 mmol) dropwise, maintaining the

temperature at -60°C.

After 20 minutes, add a solution of 7-methyloctahydro-2(1H)-quinolone (3.26 g, 18 mmol) in

THF.

Maintain the solution at -60°C for 1 hour, then at -20°C for 2 hours, and finally at 0°C for 45

minutes.
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Quench the reaction with 0.5 M HCl (160 mL).

Extract the mixture with benzene and then with chloroform.

Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and

evaporate the solvent.

Purify the residue by column chromatography on silica gel to afford the product as a mixture

of E and Z isomers (2.1 g, 47%).

Step 6 & 7: Synthesis of (±)-Dihydroluciduline[1]

Dissolve ethyl (7-methyloctahydro-2-oxo-quinolin-5-ylidene)acetate (251 mg, 1 mmol) in

absolute ethanol (20 mL).

Add Adams' catalyst (50 mg) and hydrogenate the mixture at atmospheric pressure until

hydrogen uptake ceases.

Filter the catalyst and evaporate the solvent to yield crude ethyl (7-methyloctahydro-2-oxo-

quinolin-5-yl)acetate.

Dissolve the crude ester in dry THF (20 mL) and add it dropwise to a suspension of lithium

aluminum hydride (200 mg) in THF (10 mL).

Reflux the mixture for 4 hours.

Cool the reaction mixture and quench by the successive addition of water (0.2 mL), 15%

NaOH solution (0.2 mL), and water (0.6 mL).

Filter the granular precipitate and wash it with ether.

Dry the combined filtrate and washings over anhydrous potassium carbonate and evaporate

the solvent to yield (±)-dihydroluciduline as a colorless oil (166 mg, 80%).

Step 8: Synthesis of (±)-Luciduline[1]

Prepare Jones' reagent by dissolving CrO₃ (0.7 g) in water (5 mL) and concentrated H₂SO₄

(1.2 mL), then adding this solution to acetone (100 mL).
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To a solution of (±)-dihydroluciduline (17 mg) in acetone (0.5 mL), add Jones' reagent (0.8

mL).

After 10 minutes, quench the reaction with water (10 mL).

Basify the solution with sodium hydroxide and extract with benzene (3 x 5 mL).

Dry the combined organic extracts and evaporate the solvent.

The crude product can be purified by preparative thin-layer chromatography to yield (±)-

luciduline. The hydrochloride salt can be prepared by dissolving the free base in acetone and

adding a solution of HCl in acetone.

Mandatory Visualization
The following diagram illustrates the synthetic pathway for the total synthesis of (±)-luciduline.

2-(2-Cyanoethyl)-5-methyl-
1,3-cyclohexanedione Oxalyl chloride, Benzene, Reflux 2-(2-Cyanoethyl)-3-chloro-

5-methylcyclohex-2-en-1-one Zn, AcOH 2-(2-Cyanoethyl)-5-methyl-
cyclohex-2-en-1-one

1. PtO₂, H₂, EtOH
2. PtO₂, H₂, EtOH

7-Methyloctahydro-
2(1H)-quinolone LDA, Ethyl trimethylsilylacetate Ethyl (7-methyloctahydro-2-oxo-

quinolin-5-ylidene)acetate PtO₂, H₂, EtOH Ethyl (7-methyloctahydro-2-oxo-
quinolin-5-yl)acetate LiAlH₄, THF (±)-Dihydroluciduline Jones' Reagent (±)-Luciduline

Click to download full resolution via product page

Caption: Total synthesis of (±)-luciduline from 2-(2-cyanoethyl)-5-methyl-1,3-cyclohexanedione.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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